molecular formula C14H24N2S B1331946 2,2,6,6-tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine CAS No. 626212-88-2

2,2,6,6-tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine

Cat. No.: B1331946
CAS No.: 626212-88-2
M. Wt: 252.42 g/mol
InChI Key: VTLQBMKVKBMVND-UHFFFAOYSA-N
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Description

2,2,6,6-tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine is a compound that combines the structural features of a piperidine ring and a thiophene ring

Mechanism of Action

Target of Action

The primary targets of the compound “(2,2,6,6-Tetramethyl-piperidin-4-yl)-thiophen-2-ylmethyl-amine” are currently unknown. This compound is structurally similar to 2,2,6,6-tetramethylpiperidine , which is a key intermediate in the synthesis of various chemical compounds . .

Mode of Action

Given its structural similarity to 2,2,6,6-tetramethylpiperidine

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. The compound 2,2,6,6-tetramethylpiperidine, which is structurally similar, is known to be involved in various chemical reactions . .

Pharmacokinetics

The compound 2,2,6,6-tetramethylpiperidine is soluble in organic solvents and slightly soluble in water . This suggests that “(2,2,6,6-Tetramethyl-piperidin-4-yl)-thiophen-2-ylmethyl-amine” may have similar solubility properties, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to 2,2,6,6-tetramethylpiperidine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a thiophene derivative. One common method is the nucleophilic substitution reaction where the piperidine nitrogen attacks an electrophilic carbon on the thiophene ring, often facilitated by a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and automated systems can further streamline the production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the piperidine ring, potentially converting it to a secondary amine.

    Substitution: Both the piperidine and thiophene rings can participate in substitution reactions. For example, halogenation of the thiophene ring can be achieved using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be carried out using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

Biology: In biological research, it can be used as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.

Industry: In the materials science industry, the compound can be used in the synthesis of polymers and other advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound with similar steric properties but lacking the thiophene ring.

    Thiophen-2-ylmethylamine: Contains the thiophene ring but lacks the steric bulk of the tetramethylpiperidine moiety.

Uniqueness: The combination of the sterically hindered piperidine ring and the aromatic thiophene ring in 2,2,6,6-tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine provides unique chemical properties, such as enhanced stability and specific binding interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,2,6,6-tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2S/c1-13(2)8-11(9-14(3,4)16-13)15-10-12-6-5-7-17-12/h5-7,11,15-16H,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLQBMKVKBMVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCC2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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